Pentaerythritol triacrylate

Catalog No.
S566696
CAS No.
3524-68-3
M.F
C14H18O7
M. Wt
298.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentaerythritol triacrylate

CAS Number

3524-68-3

Product Name

Pentaerythritol triacrylate

IUPAC Name

[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate

Molecular Formula

C14H18O7

Molecular Weight

298.29 g/mol

InChI

InChI=1S/C14H18O7/c1-4-11(16)19-8-14(7-15,9-20-12(17)5-2)10-21-13(18)6-3/h4-6,15H,1-3,7-10H2

InChI Key

HVVWZTWDBSEWIH-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C

solubility

Insoluble (<1 mg/ml at 64° F) (NTP, 1992)

Synonyms

penta-erythritol triacrylate, pentaerythritol triacrylate, pentaerythrityl triacrylate, PETA, tetramethylolmethane triacrylate

Canonical SMILES

C=CC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C

The exact mass of the compound Pentaerythritol triacrylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (<1 mg/ml at 64° f) (ntp, 1992). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pentaerythritol triacrylate (CAS 3524-68-3), or PETA, is a trifunctional monomer widely used as a crosslinking agent and reactive diluent in energy-curable formulations. Its core value proposition stems from the specific combination of three reactive acrylate groups and one free hydroxyl group on a central pentaerythritol backbone. This structure provides a distinct balance of properties, including rapid polymerization, high crosslink density for hardness and chemical resistance, and a unique reactive handle for secondary modifications or adhesion promotion. These attributes make it a primary consideration for formulators developing high-performance UV/EB-cured coatings, inks, and adhesives.

Substituting Pentaerythritol triacrylate (PETA) with other common polyfunctional acrylates based on functionality alone is a high-risk strategy in formulation development. Replacing PETA with its tetra-functional analog, Pentaerythritol tetraacrylate (PETTA), significantly increases crosslink density, which can lead to excessive brittleness and altered shrinkage stress in the cured film. Conversely, substituting with a lower-viscosity trifunctional monomer like Trimethylolpropane triacrylate (TMPTA) drastically changes the rheology of the uncured resin and eliminates the free hydroxyl group native to PETA. This hydroxyl group is often critical for adhesion to polar substrates and serves as a key reactive site for synthesizing advanced oligomers, such as polyurethane acrylates, a capability that TMPTA and PETTA do not possess.

Unique Precursor Suitability via Free Hydroxyl Group for Advanced Polymer Synthesis

Pentaerythritol triacrylate possesses a primary hydroxyl group, making it a valuable precursor for synthesizing higher-performance oligomers, a function not available in common substitutes like Pentaerythritol tetraacrylate (PETTA) or Trimethylolpropane triacrylate (TMPTA). For example, the hydroxyl group of PETA can be reacted with diisocyanates, such as isophorone diisocyanate (IPDI), to form polyfunctional polyurethane acrylate (PUA) oligomers. These PUA oligomers integrate the toughness of urethanes with the fast-curing nature of acrylates, leading to materials with enhanced mechanical properties, such as tensile strengths up to 32.0 MPa and tensile moduli up to 782.7 MPa, depending on the formulation. This synthetic utility allows formulators to create custom resins with tailored properties that are unachievable with non-hydroxyl functional acrylates.

Evidence DimensionChemical Reactivity / Precursor Functionality
Target Compound DataContains one primary hydroxyl group available for secondary reactions (e.g., urethanization).
Comparator Or BaselinePentaerythritol tetraacrylate (PETTA) and Trimethylolpropane triacrylate (TMPTA) lack a free hydroxyl group.
Quantified DifferenceEnables synthesis of urethane acrylates and other advanced oligomers; comparators do not.
ConditionsReaction with isocyanates (e.g., IPDI) to form polyurethane acrylate oligomers.

This compound is the correct choice when the goal is to synthesize custom polyurethane acrylate oligomers or require a hydroxyl anchor for adhesion, which fully substituted acrylates cannot provide.

Control of Mechanical Hardness via Defined Trifunctionality

As a trifunctional monomer, PETA provides a high degree of crosslinking, leading to hard and chemically resistant films. However, it offers a more controlled crosslink density compared to tetrafunctional analogs like Pentaerythritol tetraacrylate (PETTA). In a study on UV-curable waterborne polyurethane acrylates, incorporating the tetrafunctional PETTA as a reactive diluent into a system using PETA as an end-capper resulted in a denser network structure. This increase in crosslink density directly translated to a quantifiable increase in surface hardness, with the pencil hardness of the cured film increasing from 2H to 3H upon PETTA's inclusion. This demonstrates that PETA is the appropriate choice when high hardness is required but the extreme brittleness or shrinkage stress associated with a higher functionality monomer like PETTA must be avoided.

Evidence DimensionCured Film Pencil Hardness (ASTM D3363)
Target Compound DataContributes to a baseline pencil hardness of 2H in a reference PUA system.
Comparator Or BaselinePentaerythritol tetraacrylate (PETTA), which increased system hardness to 3H.
Quantified DifferenceProvides a defined step-down in crosslink density and hardness vs. PETTA, allowing for formulation of less brittle films.
ConditionsUV-cured waterborne polyurethane acrylate film, where PETA was used as a capping agent and PETTA was introduced as a reactive diluent.

For applications requiring a balance of hardness, flexibility, and controlled shrinkage, PETA provides a less aggressive crosslinking profile than its tetrafunctional counterpart.

Higher Viscosity for Rheology Control and Reduced Mist in Spray Applications

Pentaerythritol triacrylate exhibits a significantly higher viscosity than other common trifunctional acrylate monomers. Technical datasheets specify the viscosity of PETA in the range of 600–1000 cPs at 25°C. This is approximately 7 to 9 times higher than the viscosity of Trimethylolpropane triacrylate (TMPTA), which is typically 80–110 cPs. While often used as a reactive diluent, PETA's higher viscosity makes it a functional component for increasing the viscosity of low-viscosity oligomers without introducing non-reactive thickeners. This property is particularly relevant in applications where misting must be controlled, such as UV-curable spray coatings, or where a specific thixotropic profile is required in inks and adhesives.

Evidence DimensionViscosity at 25°C
Target Compound Data600–1000 cPs
Comparator Or BaselineTrimethylolpropane triacrylate (TMPTA): 80–110 cPs
Quantified Difference~7x to 9x higher viscosity than TMPTA.
ConditionsStandard measurement at 25°C as per typical technical datasheets.

Procure PETA when a formulation requires a viscosity increase from a reactive component, helping to control flow, reduce overspray, and build film thickness more effectively than low-viscosity diluents.

Precursor for High-Performance Urethane Acrylate Oligomers

PETA is the specified monomer when the synthetic endpoint is a polyurethane acrylate (PUA) or other advanced oligomer requiring a hydroxyl-functional acrylate backbone. Its free -OH group serves as the essential reaction site for isocyanates, enabling the creation of tough, flexible, and fast-curing resins for demanding coating and adhesive applications where standard acrylates lack the required mechanical performance.

Hard Coatings with Controlled Flexibility

In formulations for hard coatings, such as overprint varnishes or protective layers for plastics, PETA provides a high degree of hardness and chemical resistance. It is the preferred choice over tetrafunctional acrylates like PETTA when the final product must balance durability with a degree of flexibility to prevent cracking or delamination on non-rigid substrates.

Rheology Control in High-Solids UV Formulations

Due to its relatively high viscosity compared to other reactive diluents like TMPTA, PETA is selected to build viscosity in 100% solids UV-curable systems. This is critical in screen inks, high-build varnishes, and sprayable coatings where precise control of flow and reduced misting are key process requirements.

Adhesion Promoter for Polar Substrates

The pendant hydroxyl group in PETA can enhance adhesion to polar surfaces like glass, metals, or certain plastics through hydrogen bonding or by acting as a reactive site for adhesion-promoting silanes. This makes it a superior choice to non-polar, fully substituted acrylates when formulating coatings or adhesives for challenging substrates.

Physical Description

Thick clear yellow liquid. (NTP, 1992)
Liquid

XLogP3

1.1

Boiling Point

401 to 419 °F at 760 mm Hg (Detonates) (NTP, 1992)

UNII

PJJ1161ULF

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

3524-68-3

Wikipedia

Pentaerythrityl triacrylate

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing and related support activities
Printing ink manufacturing
2-Propenoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester: ACTIVE
2-Propenoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-15-2023

Explore Compound Types